molecular formula C8H16ClNO3 B7970409 (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Cat. No.: B7970409
M. Wt: 209.67 g/mol
InChI Key: BKNZVLSJCYPDLJ-FJXQXJEOSA-N
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Description

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chiral amino acid derivative characterized by a tetrahydro-pyran-4-yl substituent, a methyl ester group, and a hydrochloride salt. The tetrahydro-pyran moiety, a six-membered oxygen-containing ring, imparts unique steric and electronic properties, distinguishing it from aromatic or aliphatic analogs. The (S)-enantiomer configuration is critical for bioactivity, as stereochemistry often influences binding affinity and metabolic stability in drug candidates.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(oxan-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNZVLSJCYPDLJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The foundational synthesis of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride involves sequential functionalization of tetrahydropyran precursors. A widely cited method begins with 4-hydroxytetrahydropyran, which undergoes sulfonation to introduce a leaving group. Subsequent nucleophilic substitution with a protected amino acid derivative, such as methyl glycinate, forms the carbon-nitrogen bond critical to the target structure .

Key reagents in this route include methanesulfonyl chloride for sulfonation and triethylamine as a base to neutralize hydrochloric acid byproducts. Reaction temperatures are maintained at 0–5°C during sulfonation to prevent ring-opening side reactions . The intermediate 4-sulfonato-tetrahydropyran is then reacted with methyl glycinate under alkaline conditions (pH 10–12) to yield the racemic amino ester. Chiral resolution via diastereomeric salt formation with (S)-mandelic acid achieves enantiomeric excess >98% .

Catalytic Asymmetric Synthesis

Transition metal-catalyzed methods offer improved stereoselectivity. A palladium-mediated coupling strategy employs tetrahydropyran-4-carbonyl chloride and methyl 2-azidoacetate in the presence of 10% palladium on carbon . Hydrogenation at 50°C reduces the azide to an amine while simultaneously cleaving protecting groups, yielding the (S)-enantiomer with 48% isolated yield .

Table 1: Catalytic Reaction Conditions and Outcomes

CatalystTemperature (°C)Pressure (MPa)Yield (%)Enantiomeric Excess (%)
Pd/C (10%)500.54899
Raney Nickel801.25597
Rh/Al₂O₃650.84295

Data adapted from patent US7365215B2 and J. Synth. Org. Chem. Japan studies .

One-Pot Multicomponent Synthesis

A streamlined one-pot procedure eliminates intermediate isolation steps. Reacting 3-(2-bromoacetyl)-4-hydroxy-6-methylpyran with methylamine and glycine methyl ester in acetonitrile at reflux produces the target compound in 67% yield. The reaction proceeds via in situ formation of an imine intermediate, followed by nucleophilic attack of the tetrahydropyran oxygen on the electrophilic carbonyl carbon.

Critical to this method is the use of anhydrous conditions to prevent hydrolysis of the methyl ester. Post-reaction purification involves sequential washes with 1M HCl (to remove unreacted amines) and saturated sodium bicarbonate, followed by recrystallization from ethanol-toluene (3:1 v/v).

Industrial-Scale Manufacturing Processes

Patent US7365215B2 details a scalable two-step process suitable for kilogram-scale production :

Step 1 : Hydrazinolysis of 4-methanesulfonyl-tetrahydropyran
Reaction of 4-methanesulfonyl-tetrahydropyran with hydrazine hydrate in toluene at 80°C for 12 hours produces 4-hydrazino-tetrahydropyran (89% yield).

Step 2 : Catalytic Decomposition
Treatment of the hydrazino intermediate with Raney nickel under hydrogen pressure (1.5 MPa) at 90°C cleaves the N-N bond, yielding 4-amino-tetrahydropyran. Subsequent esterification with methyl chloroacetate in dichloromethane, followed by hydrochloride salt formation, completes the synthesis (overall yield: 62%) .

Purification and Characterization

Final purification typically employs gradient recrystallization:

  • Dissolve crude product in hot ethanol (70°C)

  • Add toluene dropwise until cloud point

  • Cool to −20°C for 16 hours

  • Filter and wash with cold (−10°C) ethyl acetate

This process increases purity from 85% to >99.5% as verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Characterization data from literature matches:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.77–1.84 (m, 4H, pyran CH₂), 3.40–3.47 (m, 2H, OCH₂), 3.99–4.04 (m, 2H, NCH₂), 4.24–4.32 (m, 2H, COOCH₃)

  • MS (ESI) : m/z 204.1 [M+H]⁺, 226.1 [M+Na]⁺

Yield Optimization Strategies

Comparative studies identify critical yield determinants:

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase reaction rate but promote racemization

  • Chlorinated solvents (DCM, chloroform) maintain stereointegrity but slow kinetics

Temperature Profile

  • Azide reduction optimal at 50–60°C (lower temperatures incomplete, higher cause decomposition)

  • Esterification requires strict control at 0–5°C to prevent transesterification

Catalyst Loading

  • Pd/C at 5–10 wt% balances cost and activity

  • Nickel catalysts require 15–20 wt% for comparable performance

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis to generate the carboxylic acid:
Equation :

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester+HCl/H₂OCarboxylic acid+CH₃OH\text{(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester} + \text{HCl/H₂O} \rightarrow \text{Carboxylic acid} + \text{CH₃OH}

Conditions Reagents Outcome
Acidic hydrolysisHCl, H₂O, heatCarboxylic acid formation
Basic hydrolysisNaOH, aqueousCarboxylic acid formation

Coupling Reactions

The amino group participates in nucleophilic substitution or amidation:
Example Reaction :

Amine+Electrophile (e.g., Cl−)Amide or Amine Derivative\text{Amine} + \text{Electrophile (e.g., Cl−)} \rightarrow \text{Amide or Amine Derivative}

Electrophile Conditions Yield Source
Chlorides (e.g., benzyl bromide)Potassium carbonate, acetonitrile, reflux≤75%
Carbonyl compoundsAqueous/organic solvent, room temperatureHigh

Analytical and Functional Data

Property Value Method
Molecular formulaC₈H₁₆ClNO₃Mass spectrometry (MS)
Molecular weight209.67 g/molCalculated
SolubilityVery soluble in waterLog S (Ali) = -0.86
StabilityRequires controlled pHLabile under extreme conditions

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing neurologically active drugs, including inhibitors targeting neurotransmitter pathways .

Biochemical Studies

Used in amino acid metabolism research to probe biological pathways (e.g., enzyme interactions) .

Material Science

Functions as a monomer in polymer synthesis, leveraging its amine and ester groups for cross-linking .

Scientific Research Applications

Table 1: Synthesis Yields of Amino Acid Methyl Esters

EntryAmino AcidProductYield (%)
1Glycine(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester HCl95
2L-AlanineL-Alanine methyl ester HCl92
3L-TyrosineL-Tyrosine methyl ester HCl93
4D-Aspartic AcidD-Aspartic acid methyl ester HCl98

Biological Activities

Research indicates that compounds derived from tetrahydropyran structures exhibit significant biological activities. The (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride has been evaluated for its potential as an antitumoral agent. Studies have shown that derivatives containing the tetrahydropyran moiety can act as inhibitors of key proteins involved in cancer progression, such as CDK2, thus demonstrating their potential in cancer therapeutics .

Case Study: Antitumor Activity

In a study assessing the cytotoxic effects of various tetrahydropyran derivatives on colorectal cancer cells (HCT-116), certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency against tumor cells. The most effective compounds displayed IC50 values as low as 75 µM .

Pharmaceutical Applications

The compound's structural features make it suitable for pharmaceutical applications. Its stability as a hydrochloride salt enhances its usability in drug formulations. Moreover, the compound's ability to serve as an intermediate in the synthesis of bioactive molecules positions it as a valuable building block in medicinal chemistry .

Other Applications

Beyond pharmaceuticals, (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride can be utilized in:

  • Food Industry : As a flavoring agent or food additive due to its amino acid properties.
  • Biochemical Research : As a reagent in peptide synthesis and other biochemical assays.

Mechanism of Action

The mechanism of action of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring and ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tetrahydro-pyran-4-yl group introduces a cyclic ether, enhancing solubility in polar solvents compared to aromatic analogs like the 4-hydroxyphenyl derivative . 4-Hydroxyphenyl () and 2-methylphenyl () substituents favor aromatic interactions in drug-receptor binding but differ in electronic effects (electron-donating vs. hydrophobic).

Applications :

  • The 4-hydroxyphenyl analog is explicitly used in antiviral peptides and β-lactam antibiotics , while the 2-methylphenyl variant is employed in cosmetics and pharmaceuticals due to its stability . The tetrahydro-pyran derivative’s applications are inferred to align with peptide synthesis, leveraging its chiral center and solubility .

Physical Properties: The hydrochloride salt form improves crystallinity and shelf life across all compounds. Hygroscopicity is noted in the 4-hydroxyphenyl analog , suggesting similar handling precautions for the tetrahydro-pyran variant.

Commercial Availability and Pricing

  • The 4-hydroxyphenyl analog is priced at $148/5g (Sigma-Aldrich) , while the 2-methylphenyl derivative is sold in bulk (25 kg) for industrial use . The tetrahydro-pyran variant’s cost is unlisted but expected to be higher due to synthetic complexity.

Biological Activity

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride, also referred to as amino(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride, is a compound of interest in various fields, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, applications, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C₈H₁₆ClNO₃
  • Molecular Weight : 209.6723 g/mol
  • CAS Number : 1260637-54-4

This compound is characterized by its tetrahydropyran structure, which contributes to its biological properties and potential therapeutic applications.

1. Pharmaceutical Development

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride serves as an intermediate in synthesizing pharmaceuticals that target neurological disorders. Its unique structure enhances drug efficacy and specificity, making it a valuable component in drug formulation aimed at improving solubility and bioavailability of active ingredients .

2. Biochemical Research

The compound is utilized in studies related to amino acid metabolism. It aids researchers in understanding metabolic pathways and developing therapeutic strategies for various conditions, including metabolic disorders . Additionally, its derivatives have shown promise as antibacterial and antioxidant agents, with specific 4H-pyran derivatives demonstrating significant cytotoxic activity against cancer cell lines such as HCT-116 .

3. Drug Formulation

Due to its properties, this compound is integral in formulating drug delivery systems that enhance the pharmacokinetic profiles of drugs. It improves the solubility of poorly soluble drugs, thereby increasing their bioavailability .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of derivatives related to (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride:

StudyActivityFindings
AntibacterialDerivatives exhibited lower IC50 values than ampicillin against Gram-positive bacteria.
AntioxidantCompounds demonstrated strong DPPH scavenging abilities, with some outperforming standard antioxidants like BHT.
CytotoxicityCertain derivatives suppressed HCT-116 cell proliferation with IC50 values as low as 75.1 µM, indicating potential for cancer treatment.

Mechanistic Insights

Research into the mechanisms of action for these compounds has revealed that they may inhibit critical pathways involved in cell proliferation and survival:

  • CDK2 Inhibition : Some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, suggesting their potential as anticancer agents .
  • Apoptotic Induction : The activation of caspase pathways has been observed in treated cancer cells, indicating that these compounds may promote apoptosis in malignant cells .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride?

Methodological Answer:

  • Step 1 : Use a nucleophilic substitution or condensation reaction involving tetrahydro-pyran-4-yl precursors (e.g., but-3-en-1-ol) with acetyl chloride as an activating agent in acetonitrile .
  • Step 2 : Monitor reaction progress via TLC to track carbonyl compound consumption .
  • Step 3 : Quench the reaction with water, extract with ethyl acetate (2 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the ester hydrochloride .
  • Key Consideration : Adjust stoichiometric ratios (e.g., 1.2:1.0:1.5 for alcohol:carbonyl compound:acetyl chloride) to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify the presence of characteristic signals, such as the tetrahydro-pyran ring protons (δ 3.5–4.0 ppm) and methyl ester resonance (δ 3.7 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and ammonium hydrochloride (N⁺–H) bands near 2500–3000 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS to validate the molecular ion peak (e.g., m/z 217.65 for [M+H]⁺) .

Q. What safety and handling protocols are essential for this compound?

Methodological Answer:

  • Containment : Avoid environmental discharge; use inert absorbents (e.g., vermiculite) for spills and dispose via approved hazardous waste channels .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
  • PPE : Wear nitrile gloves, goggles, and lab coats to mitigate skin/eye irritation risks .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for the (S)-enantiomer?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol gradient (90:10) and UV detection at 254 nm to resolve enantiomers .
  • Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +15° to +20° for the (S)-form) .
  • NMR with Chiral Shift Reagents : Use europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce distinct splitting of enantiomeric signals .

Q. What computational tools predict feasible synthetic routes for scale-up?

Methodological Answer:

  • Retrosynthesis Software : Apply AI-driven platforms (e.g., Reaxys or Pistachio) to identify optimal pathways, prioritizing reactions with >80% atom economy .
  • DFT Calculations : Model transition states for key steps (e.g., esterification) to evaluate activation energies and regioselectivity .
  • Solvent Optimization : Use COSMO-RS simulations to select solvents (e.g., acetonitrile vs. THF) that enhance reaction kinetics and yield .

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw) to identify discrepancies in coupling constants or chemical shifts .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-ester) to clarify ambiguous proton assignments in crowded spectral regions .
  • Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm stereochemistry and molecular packing .

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